Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate
Description
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a lithium salt of a substituted oxazole carboxylic acid. The compound features a five-membered oxazole ring with an ethyl substituent at the 5-position and a carboxylate group at the 2-position, coordinated to a lithium cation. Its molecular formula is C₆H₇LiNO₃, with a molecular weight of 163.06 g/mol (calculated from ).
Properties
Molecular Formula |
C6H6LiNO3 |
|---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;5-ethyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO3.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QLHHETLFDQVRSV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC1=CN=C(O1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves the reaction of ethyl oxazole-4-carboxylate with lithium salts under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method is preferred in polar solvents for C-5 arylation and in nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The use of task-specific phosphine ligands and quaternary ammonium hydroxide ion exchange resins can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine and copper nitrate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and various halides . Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various substituted oxazoles and other heterocyclic compounds .
Scientific Research Applications
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and coordination chemistry studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of organic light-emitting diodes and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared with three key analogs (Table 1):
Lithium(1+) 5-benzyl-1,3-oxazole-2-carboxylate ()
Table 1: Structural and Molecular Comparison
* CCS values extrapolated from thiazole analog () due to lack of direct data.
Key Observations:
- Substituent Effects :
- The benzyl-substituted oxazole () exhibits a larger collision cross-section (CCS = 142.2 Ų) due to its bulky aromatic group, which increases steric hindrance and molecular volume .
- Ethyl and isopropyl substituents () show minimal CCS differences, suggesting similar conformational flexibility in solution.
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